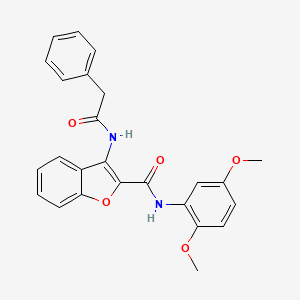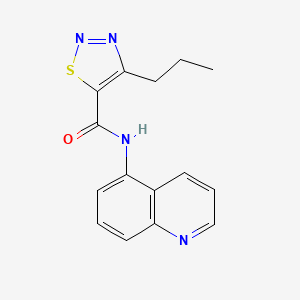
4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide, also known as PTQ, is a chemical compound that has been studied extensively for its potential applications in scientific research. It is a member of the thiadiazole family of compounds, which are known for their diverse biological activities. PTQ has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
The mechanism of action of 4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide has been shown to inhibit the activity of certain enzymes and proteins, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. 4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide has also been found to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects
4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide has been found to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of a variety of diseases. 4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide has also been found to have anticancer properties, making it a promising candidate for the development of new cancer therapies. In addition, 4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide has been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using 4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide in lab experiments is its diverse range of biological activities. This makes it a useful tool for investigating the mechanisms of various diseases and for developing new therapies. However, one limitation of using 4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide is its complex synthesis process, which may make it difficult to obtain in large quantities. Additionally, the exact mechanism of action of 4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide is not fully understood, which may make it challenging to interpret experimental results.
未来方向
There are many future directions for research on 4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide. One area of focus could be on the development of new cancer therapies based on the anticancer properties of 4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide. Another area of focus could be on the neuroprotective effects of 4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide, with the goal of developing new treatments for neurodegenerative diseases. Additionally, further research could be done to better understand the mechanism of action of 4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide and to identify new signaling pathways that it may modulate. Overall, 4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide is a promising compound with many potential applications in scientific research.
合成方法
4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide can be synthesized using a variety of methods, including the reaction of 5-aminoquinoline with propionyl chloride, followed by reaction with thiosemicarbazide and subsequent cyclization. Other methods involve the use of different starting materials and reaction conditions. The synthesis of 4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide is a complex process that requires careful attention to detail in order to achieve high yields and purity.
科学研究应用
4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide has been studied extensively for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide has also been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
4-propyl-N-quinolin-5-ylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-2-5-13-14(21-19-18-13)15(20)17-12-8-3-7-11-10(12)6-4-9-16-11/h3-4,6-9H,2,5H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXVGJITQIKLML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2=CC=CC3=C2C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

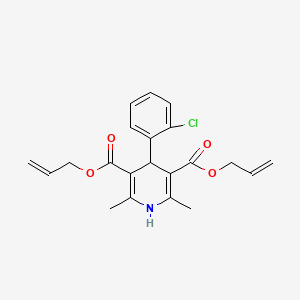
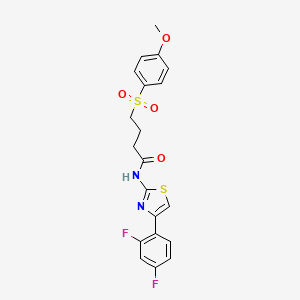
![3-[3-(Trifluoromethyl)phenoxy]pyrazine-2-carbonitrile](/img/structure/B2449340.png)
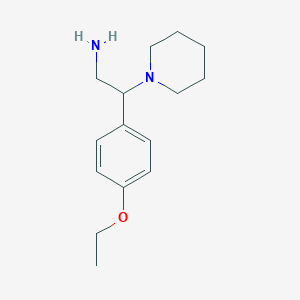
![Lithium 2-[5-(dimethylamino)pyridin-2-yl]acetate](/img/structure/B2449344.png)
![5-[5,6-dichloro-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2449345.png)
![2-(3,4-dimethoxyphenyl)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2449346.png)
![1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2449348.png)

![4-(Pyridine-4-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2449352.png)
![N-[(2-Fluorophenyl)methyl]-N-methyl-2-(prop-2-enoylamino)pentanamide](/img/structure/B2449354.png)
![(E)-N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide](/img/structure/B2449356.png)

